In-Depth Technical Guide: 2,6-Dimethylisonicotinaldehyde
In-Depth Technical Guide: 2,6-Dimethylisonicotinaldehyde
CAS Number: 18206-06-9
This technical guide provides a comprehensive overview of 2,6-Dimethylisonicotinaldehyde, a key heterocyclic aldehyde intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and agrochemical research. This document details the compound's properties, synthesis, reactivity, and safety information, supported by experimental data and visualizations to facilitate its application in a laboratory setting.
Chemical and Physical Properties
2,6-Dimethylisonicotinaldehyde, also known as 2,6-dimethylpyridine-4-carbaldehyde, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18206-06-9 | [1] |
| Molecular Formula | C₈H₉NO | [2] |
| Molecular Weight | 135.16 g/mol | [2] |
| Appearance | Liquid or Solid or Semi-solid | [3] |
| Boiling Point | 218.1°C at 760 mmHg | |
| SMILES | CC1=CC(=CC(=N1)C)C=O | [1] |
| InChI | InChI=1S/C8H9NO/c1-6-3-8(5-10)4-7(2)9-6/h3-5H,1-2H3 | [1] |
| InChIKey | OFIMNDTVWZPKIN-UHFFFAOYSA-N | [3] |
| Storage Conditions | 2-8°C, store under inert gas |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2,6-Dimethylisonicotinaldehyde is not extensively documented in readily available literature, a general synthetic approach can be inferred from the synthesis of related pyridine aldehydes. A plausible route involves the oxidation of the corresponding precursor, 2,6-dimethyl-4-methylpyridine (2,4,6-collidine).
A general workflow for such a synthesis is depicted below.
Caption: General workflow for the synthesis of 2,6-Dimethylisonicotinaldehyde.
Experimental Protocol (Hypothetical):
A common method for the selective oxidation of a methyl group on a pyridine ring is through the use of selenium dioxide.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-collidine (1.0 eq) in a suitable solvent such as dioxane or pyridine.
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Reagent Addition: Add selenium dioxide (1.1 eq) portion-wise to the stirred solution.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture and filter to remove selenium residues. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,6-Dimethylisonicotinaldehyde.
Chemical Reactivity and Applications
The chemical reactivity of 2,6-Dimethylisonicotinaldehyde is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. The pyridine ring, being electron-deficient, can also influence the reactivity of the aldehyde and participate in various transformations. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Key Reactions:
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Condensation Reactions: The aldehyde group readily undergoes condensation with amines to form Schiff bases (imines). For instance, reaction with isonicotinic hydrazide can yield corresponding hydrazones, which have been investigated for their biological activities.[4]
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid.
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Reduction: Reduction of the aldehyde group, for example with sodium borohydride, would yield the corresponding alcohol, (2,6-dimethylpyridin-4-yl)methanol.
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Carbon-Carbon Bond Formation: The aldehyde can participate in various carbon-carbon bond-forming reactions such as the Wittig reaction, aldol condensation, and Grignard reactions to introduce diverse substituents at the 4-position of the pyridine ring.
These reactions make 2,6-Dimethylisonicotinaldehyde a valuable intermediate for creating libraries of pyridine derivatives for biological screening.[3][5]
Caption: Key reactions of 2,6-Dimethylisonicotinaldehyde.
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.9-10.1 | Singlet | 1H | Aldehyde proton |
| ~7.5-7.7 | Singlet | 2H | Aromatic protons |
| ~2.6-2.8 | Singlet | 6H | Methyl protons |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~193 | Aldehyde carbonyl carbon |
| ~158 | C2 and C6 of pyridine ring |
| ~145 | C4 of pyridine ring |
| ~120 | C3 and C5 of pyridine ring |
| ~24 | Methyl carbons |
IR Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Medium | C-H stretch (methyl, aromatic) |
| ~2720, ~2820 | Weak | C-H stretch (aldehyde Fermi doublet) |
| ~1700-1715 | Strong | C=O stretch (aldehyde) |
| ~1580-1600 | Medium | C=C and C=N stretch (pyridine ring) |
Mass Spectrometry (Predicted Fragmentation):
The mass spectrum is expected to show a molecular ion peak at m/z = 135. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, M-29) and cleavage of the methyl groups.
Safety and Handling
2,6-Dimethylisonicotinaldehyde should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
Hazard Identification:
Precautionary Measures:
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Wear protective gloves, clothing, and eye/face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Do not eat, drink, or smoke when using this product.
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IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2,6-Dimethylisonicotinaldehyde is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its reactivity, centered around the aldehyde functionality, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization. Further investigation into its biological activity and the development of detailed synthetic protocols are warranted to fully explore its potential.
References
- 1. PubChemLite - 2,6-dimethylpyridine-4-carbaldehyde (C8H9NO) [pubchemlite.lcsb.uni.lu]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

methanol)